2-Butanethiol

Catalog No.
S661128
CAS No.
513-53-1
M.F
C4H10S
M. Wt
90.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanethiol

CAS Number

513-53-1

Product Name

2-Butanethiol

IUPAC Name

butane-2-thiol

Molecular Formula

C4H10S

Molecular Weight

90.19 g/mol

InChI

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3

InChI Key

LOCHFZBWPCLPAN-UHFFFAOYSA-N

SMILES

CCC(C)S

Solubility

0.01 M
Very sol in alc, ether, liquid hydrogen sulfide
In water, 1.32X10+3 mg/L at 20 °C

Synonyms

(±)-2-Butanethiol; 1-Methyl-1-propanethiol; 2-Butyl Mercaptan; 2-Mercaptobutane; 3-Methyl-2-propanethiol; NSC 78417; s-Butyl Mercaptan; sec-Butanethiol; sec-Butyl Mercaptan; sec-Butyl Thioalcohol; sec-Butylthiol

Canonical SMILES

CCC(C)S

Organic Synthesis

  • Thioetherification: 2-Butanethiol can act as a nucleophile in palladium-catalyzed thioetherification reactions. These reactions create thioether bonds (C-S-C) between an aryl halide (Ar-X) and the thiol group of 2-Butanethiol. This application is useful for synthesizing various organic compounds with specific functionalities Source: Merck Millipore.

Biological Studies

  • Odor Research: 2-Butanethiol possesses a strong, unpleasant odor, often described as "meaty" or "sulfurous." Researchers use 2-Butanethiol in studies investigating odor detection and olfaction mechanisms Source: The Good Scents Company: .

2-Butanethiol, also known as sec-butyl mercaptan or 1-methyl-1-propanethiol, is an organic compound with the chemical formula C4H10S\text{C}_4\text{H}_{10}\text{S}. It has a molecular weight of approximately 90.19 g/mol and is characterized by its thiol functional group (-SH) attached to the second carbon of a butane chain. The compound is a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage or garlic, making it easily detectable even at low concentrations. Its boiling point ranges from 82 to 88 °C, and it has a flash point of -23 °C, indicating that it is highly flammable .

2-Butanethiol is a hazardous compound with several safety concerns:

  • Strong, unpleasant odor: Similar to other thiols, 2-butanethiol has a strong and offensive odor, even at low concentrations [].
  • Toxicity: It can be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: It has a low flash point, making it highly flammable and posing a fire hazard [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling 2-butanethiol [].
  • Work in a well-ventilated area to avoid inhalation exposure.
  • Store the compound in a cool, dry place away from heat and ignition sources.
, particularly oxidation. It reacts readily with hydroxyl radicals (OH) and chlorine (Cl) atoms in the atmosphere. For example, when 2-butanethiol reacts with OH radicals, significant products include sulfur dioxide (SO₂) and 2-butanone, with yields of approximately 81% and 42%, respectively . The reaction mechanisms involve hydrogen abstraction pathways leading to the formation of these products. Additionally, 2-butanethiol can be oxidized to form disulfides or sulfoxides under specific conditions.

2-Butanethiol can be synthesized through several methods:

  • Alkylation of Thiols: The reaction of butanes with hydrogen sulfide under specific conditions can yield 2-butanethiol.
  • Reduction of Butanones: Reducing agents can convert butanones to their corresponding thiols.
  • Thiolation Reactions: The direct reaction of butyl halides with sodium sulfide or other thiolating agents can produce 2-butanethiol.

These methods allow for the production of this compound in laboratory settings or industrial applications.

2-Butanethiol finds applications in various fields:

  • Flavoring Agent: It is used in food products for its strong odor.
  • Chemical Intermediate: It serves as a precursor for synthesizing other sulfur-containing compounds.
  • Odorant: Due to its potent smell, it is often used in natural gas as a warning agent for leaks.
  • Research: It is utilized in studies involving thiols and their reactivity.

Studies have shown that 2-butanethiol interacts with various radicals in the atmosphere, particularly hydroxyl radicals. These interactions are crucial for understanding its degradation pathways and atmospheric implications. The kinetics of these reactions have been quantified, providing insights into the environmental fate of the compound . Furthermore, research indicates that these interactions can lead to secondary pollutants like formaldehyde under certain conditions.

Several compounds are structurally similar to 2-butanethiol, including:

Compound NameChemical FormulaUnique Features
1-ButanethiolC₄H₁₀SPrimary thiol; less pungent odor
3-ButanethiolC₄H₁₀SStructural isomer; different reactivity profile
2-Methyl-2-butanethiolC₅H₁₂SContains an additional methyl group; different odor profile
PropanethiolC₃H₈SShorter carbon chain; distinct properties

Uniqueness of 2-Butanethiol: Unlike its primary counterparts, 2-butanethiol's secondary structure leads to distinctive reactivity patterns and odor characteristics. Its ability to react quickly with atmospheric radicals sets it apart from other thiols, making it significant in environmental chemistry studies.

The systematic study of 2-butanethiol began in the mid-20th century as part of broader investigations into organosulfur chemistry. Early research focused primarily on the compound's physical properties and basic chemical behavior. The NIST WebBook indicates that foundational vapor pressure studies were conducted by Osborn and Douslin in 1966, establishing critical thermodynamic parameters that remain reference standards today. These pioneering investigations laid the groundwork for understanding the compound's behavior under various conditions and established 2-butanethiol as a model system for studying secondary thiol chemistry.

Historical research efforts concentrated on characterizing the compound's distinctive olfactory properties, with early studies noting its extremely low detection threshold. Research from the 1960s documented that humans can detect 2-butanethiol concentrations as low as 10 parts per billion, making it one of the most readily detectable chemical compounds by human olfaction. This exceptional sensory detectability has driven decades of research into its potential applications and safety considerations.

The evolution of analytical techniques during the 1970s and 1980s enabled more sophisticated studies of 2-butanethiol's molecular behavior. Mass spectrometry databases, including those maintained by NIST, began incorporating detailed spectroscopic data for 2-butanethiol, facilitating identification and quantification in complex mixtures. These developments marked a transition from purely descriptive studies to quantitative analytical investigations that continue to inform current research methodologies.

Significance in Academic Studies

The academic significance of 2-butanethiol research extends across multiple scientific disciplines, establishing it as a compound of considerable theoretical and practical importance. In atmospheric chemistry, 2-butanethiol serves as a model compound for understanding the fate of volatile organic sulfur compounds in the environment. Recent kinetic studies have quantified its reaction rates with hydroxyl radicals and chlorine atoms, providing fundamental data for atmospheric modeling and environmental impact assessments.

Modern research on 2-butanethiol employs diverse methodological approaches reflecting the compound's multidisciplinary relevance. Analytical chemistry methods have evolved to achieve exceptional sensitivity and selectivity. Gas chromatography coupled with mass spectrometry remains the gold standard for identification and quantification, with NIST spectral databases providing reference standards for comparison.

Atmospheric chemistry research utilizes sophisticated chamber studies combining in-situ Fourier transform infrared spectroscopy with photoreactor systems. The methodology developed by Cardona et al. employs a 480-liter borosilicate glass photoreactor coupled to long-path FTIR spectrometry, enabling real-time monitoring of reaction kinetics and product formation. This approach has become a model for studying volatile organic sulfur compound chemistry under atmospherically relevant conditions.

Toxicological research methodologies have been standardized through regulatory guidelines, with inhalation studies following established protocols for exposure characterization and endpoint assessment. The German Commission's approach combines traditional toxicological endpoints with advanced histopathological analysis, providing comprehensive safety assessments. Current methodologies emphasize the integration of kinetic modeling with experimental data to predict tissue dosimetry and physiological responses.

Synthetic chemistry research employs both traditional organic synthesis techniques and modern catalytic methods. Current approaches include microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce environmental impact. These methodological advances reflect broader trends toward sustainable chemistry practices in organosulfur compound research.

Gas-Phase Reactions with Atmospheric Oxidants

Hydroxyl Radical (OH) Reaction Mechanisms

The atmospheric oxidation of 2-butanethiol by hydroxyl radicals represents a critical pathway for the degradation of this volatile organic sulfur compound in the troposphere [1]. Experimental investigations conducted using a 480 L borosilicate glass photoreactor coupled with long-path Fourier transform infrared spectroscopy have revealed that the reaction proceeds primarily through hydrogen atom abstraction from the sulfur-hydrogen bond [1] [2].

The reaction mechanism involves multiple possible pathways, with the most significant being the abstraction of the hydrogen atom from the sulfur-hydrogen group [1]. This process generates a sulfur-centered radical intermediate that subsequently undergoes further oxidation reactions leading to the formation of stable products [4]. The reaction can be represented as following the general pathway where hydroxyl radicals attack the thiol group preferentially over other hydrogen-containing sites on the molecule [1] [19].

Theoretical studies using density functional theory calculations have demonstrated that the hydrogen abstraction from the sulfur-hydrogen group exhibits the lowest activation energy barrier compared to abstraction from carbon-hydrogen bonds on the alkyl chain [9]. The reaction proceeds through the formation of prereactive complexes between 2-butanethiol and hydroxyl radicals, followed by transition state formation and subsequent product generation [3] [9].

The mechanism involves initial association of the reactants leading to barrierless prereactive complex formation, followed by hydrogen atom transfer through well-defined transition states [3]. The product distribution observed experimentally confirms that sulfur-hydrogen group abstraction dominates over alternative pathways such as addition reactions or abstraction from carbon sites [1] [4].

Chlorine Atom (Cl) Reaction Mechanisms

Chlorine atom reactions with 2-butanethiol follow similar mechanistic pathways to hydroxyl radical reactions but exhibit distinct kinetic characteristics [1] [2]. The primary reaction channel involves hydrogen atom abstraction from the sulfur-hydrogen bond, generating chlorine-hydrogen and a sulfur-centered radical [1] [4].

Experimental evidence indicates that chlorine atoms demonstrate higher reactivity toward 2-butanethiol compared to hydroxyl radicals, with rate constants approximately ten times larger [1] [2]. The reaction mechanism proceeds through direct hydrogen abstraction without the formation of significant prereactive complexes, reflecting the more reactive nature of chlorine atoms [4].

The product distribution from chlorine atom reactions shows similarities to hydroxyl radical reactions, with sulfur dioxide and 2-butanone being the major identified products [1] [19]. However, the relative yields differ, with chlorine atom reactions producing lower sulfur dioxide yields compared to hydroxyl radical reactions [1] [4].

The reaction pathway involves the formation of the same sulfur-centered radical intermediate as in hydroxyl radical reactions, indicating that the subsequent oxidation chemistry is independent of the initial oxidant [4] [23]. This suggests that the rate-determining step is the initial hydrogen abstraction, while product formation depends on secondary reactions with atmospheric oxygen and other oxidants [1] [19].

Comparative Reactivity with Other Thiols

Comparative studies of 2-butanethiol reactivity with other aliphatic thiols reveal systematic trends related to molecular structure and electronic properties [1] [9] [25]. The reactivity of thiols toward atmospheric oxidants generally exceeds that of corresponding alcohols due to the weaker sulfur-hydrogen bond compared to oxygen-hydrogen bonds [1] [26].

Kinetic measurements show that thiols react faster with both hydroxyl radicals and chlorine atoms compared to their homologous alkyl alcohols [1]. This enhanced reactivity stems from the lower bond dissociation energy of the sulfur-hydrogen bond and the greater nucleophilicity of the sulfur atom [26] [27].

CompoundOH Rate Constant (×10⁻¹¹ cm³ molecule⁻¹ s⁻¹)Cl Rate Constant (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)
Methanethiol3.31.7
Ethanethiol4.62.1
2-Butanethiol2.58 ± 0.212.49 ± 0.19

Structure-activity relationships indicate that alkyl chain length and branching influence reactivity patterns [9] [25]. Linear thiols generally exhibit higher rate constants than branched isomers due to steric effects that can hinder approach of the oxidant to the sulfur-hydrogen bond [9].

The comparison with other thiols demonstrates that 2-butanethiol exhibits intermediate reactivity within the series of aliphatic thiols [1] [25]. The secondary nature of the thiol group in 2-butanethiol results in slightly reduced reactivity compared to primary thiols of similar molecular weight [9].

Reaction Kinetics

Rate Constants and Temperature Dependencies

Kinetic measurements for 2-butanethiol reactions with atmospheric oxidants have been conducted under controlled laboratory conditions to determine rate constants and their temperature dependencies [1] [7]. The rate constant for hydroxyl radical reactions at 298 K and atmospheric pressure is (2.58 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1] [2].

For chlorine atom reactions, the rate constant is significantly higher at (2.49 ± 0.19) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ under the same conditions [1] [4]. These values were obtained using relative rate techniques with well-characterized reference compounds in synthetic air [1] [7].

Temperature dependence studies of thiol reactions with hydroxyl radicals generally show negative activation energies, indicating that the reactions become faster at lower temperatures [9] [13]. This behavior is characteristic of reactions proceeding through prereactive complex formation [9]. Theoretical calculations predict effective activation energies in the range of -2.61 to 3.70 kcal mol⁻¹ for various alkyl thiols [9].

The Arrhenius expression for 2-butanethiol reactions can be described using modified Arrhenius parameters that account for the complex temperature dependence [9]. Computational studies using complete basis set methods predict that the rate constants exhibit weak negative temperature dependence over the atmospheric temperature range of 200-300 K [9] [13].

Pressure effects become significant at reduced pressures, where the reaction kinetics transition from the high-pressure limit to the fall-off regime [9] [10]. At atmospheric pressure, the reactions are in the high-pressure limit, and pressure effects are minimal [1] [7].

Pressure Effects on Reaction Rates

Pressure effects on 2-butanethiol reaction rates become pronounced under low-pressure conditions where unimolecular decomposition pathways compete with bimolecular stabilization [9] [10]. At atmospheric pressure, the reactions are in the high-pressure limit where collisional stabilization is efficient [1] [7].

Statistical Rice-Ramsperger-Kassel-Marcus theory calculations indicate that pressures larger than 10⁴ bar would be required to restore the validity of steady-state approximations for all reaction channels [9]. Under tropospheric conditions, pressure effects are negligible for the primary reaction steps [1].

The transition from high-pressure to fall-off regime behavior occurs at pressures below 1 Torr for most thiol oxidation reactions [9]. This transition is characterized by a decrease in effective rate constants as pressure is reduced due to insufficient collisional stabilization of reactive intermediates [9] [10].

Experimental studies conducted at atmospheric pressure show no significant pressure dependence for the rate constants of 2-butanethiol reactions with hydroxyl radicals and chlorine atoms [1] [7]. This confirms that under atmospheric conditions, the reactions proceed via direct bimolecular pathways without significant contribution from pressure-dependent unimolecular processes [1].

The pressure independence at atmospheric conditions simplifies the application of laboratory-derived rate constants to atmospheric modeling [1] [7]. However, at higher altitudes where pressures are reduced, pressure effects may become important for accurate atmospheric lifetime calculations [9].

Reaction Products and Yields

Primary Reaction Products (SO₂ and 2-butanone)

The atmospheric oxidation of 2-butanethiol produces two major primary products: sulfur dioxide and 2-butanone [1] [19]. Quantitative analysis using Fourier transform infrared spectroscopy has determined the yields of these products under atmospheric conditions [1] [4].

For hydroxyl radical reactions, sulfur dioxide is formed with a yield of (81 ± 2)%, making it the dominant sulfur-containing product [1] [2]. The high yield of sulfur dioxide indicates efficient oxidation of the sulfur atom through the radical chain mechanism [1] [19]. 2-butanone is produced with a yield of (42 ± 1)%, representing the major organic product from the carbon skeleton [1] [4].

Chlorine atom reactions show different product yields, with sulfur dioxide formed at (59 ± 2)% and 2-butanone at (39 ± 2)% [1] [19]. The lower sulfur dioxide yield from chlorine atom reactions suggests differences in the subsequent oxidation pathways following initial hydrogen abstraction [1] [4].

OxidantSO₂ Yield (%)2-Butanone Yield (%)
OH Radical81 ± 242 ± 1
Cl Atom59 ± 239 ± 2

The formation of sulfur dioxide represents complete oxidation of the sulfur atom from the +2 oxidation state in the thiol to the +4 state in sulfur dioxide [1] [19]. This process involves multiple electron transfer steps and reaction with atmospheric oxygen [4] [23].

2-butanone formation results from the oxidation and rearrangement of the carbon skeleton following sulfur-hydrogen bond cleavage [1] [19]. The mechanism involves formation of carbon-centered radicals that subsequently react with oxygen to form carbonyl compounds [4] [23].

Secondary Reaction Pathways

Secondary reaction pathways in 2-butanethiol atmospheric oxidation involve the further transformation of primary radical intermediates and products [4] [19] [23]. These pathways contribute to the complex product distribution observed in atmospheric chemistry studies [1] [4].

The sulfur-centered radical formed by initial hydrogen abstraction can undergo several secondary reactions [4] [23]. Reaction with atmospheric oxygen leads to formation of sulfur dioxide through a series of oxidation steps involving sulfenic acid and sulfinic acid intermediates [19] [23].

Carbon-centered radicals formed through alternative reaction pathways or secondary processes can react with oxygen to form various oxygenated products [20] [23]. These include aldehydes, acids, and other carbonyl compounds that contribute to the overall product spectrum [19] [20].

The formation of secondary products depends on atmospheric conditions including oxygen concentration, nitrogen oxide levels, and the presence of other reactive species [20] [23]. Under high nitrogen oxide conditions, different product distributions may be observed due to competition between different reaction pathways [20].

Hydrogen abstraction from carbon sites, while less favorable than from the sulfur-hydrogen bond, can lead to formation of alcohol and carbonyl products through subsequent oxidation [4] [19]. These pathways become more significant at elevated temperatures where thermal activation can overcome higher activation barriers [9] [13].

Quantitative Product Distribution Analysis

Quantitative analysis of product distributions from 2-butanethiol atmospheric oxidation reveals the relative importance of different reaction pathways [1] [4] [19]. The analysis is based on real-time monitoring of product formation using Fourier transform infrared spectroscopy [1] [6].

Mass balance calculations indicate that the identified major products account for a significant fraction of the reacted 2-butanethiol [1] [4]. The carbon balance is partially closed by 2-butanone formation, while the sulfur balance is dominated by sulfur dioxide production [1] [19].

The temporal evolution of product concentrations shows that sulfur dioxide formation occurs rapidly following initial reaction, consistent with fast secondary oxidation processes [6] [19]. 2-butanone formation follows similar kinetics, indicating concurrent formation from the same radical intermediates [1] [6].

Product yield variations between different oxidants reflect differences in the branching ratios for competing reaction pathways [1] [4]. Hydroxyl radical reactions favor pathways leading to higher sulfur dioxide yields, while chlorine atom reactions show more balanced product distributions [1] [19].

Temperature effects on product distributions have been investigated theoretically, showing that higher temperatures may favor alternative pathways leading to different product compositions [9] [13]. However, under typical atmospheric temperatures, the product distributions remain relatively constant [1] [7].

Theoretical Studies of Reaction Mechanisms

Computational Approaches

Theoretical investigations of 2-butanethiol atmospheric chemistry employ sophisticated computational methods to elucidate reaction mechanisms and predict kinetic parameters [3] [9] [13]. Density functional theory calculations using various functionals have been extensively applied to study thiol oxidation processes [9] [13] [34].

The M06-2X functional with large basis sets has shown excellent performance in reproducing experimental kinetic data for thiol reactions [9] [32] [34]. Complete basis set methods such as CBS-QB3 provide benchmark-quality energetics for transition state calculations [3] [32].

Coupled-cluster calculations at the CCSD(T) level offer high-accuracy energy predictions for reaction pathways [3] [31] [35]. These methods are essential for validating density functional theory results and providing reliable thermochemical data [31] [33].

Composite methods combining density functional theory geometries with high-level energy calculations represent an efficient approach for studying complex atmospheric reactions [3] [9] [32]. The CBS-QB3 method has been particularly successful in predicting rate constants and product branching ratios [3] [32].

Solvation effects are incorporated using implicit solvent models such as the polarizable continuum model to account for aqueous-phase chemistry [21] [33]. These calculations are important for understanding the role of water in atmospheric oxidation processes [33] [35].

Transition State Theory Analysis

Transition state theory provides the theoretical framework for calculating rate constants from computed potential energy surfaces [9] [13] [18]. The application of this theory to 2-butanethiol reactions requires careful characterization of all stationary points along reaction pathways [3] [9].

Intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products [3] [18]. These calculations are essential for validating proposed reaction mechanisms and ensuring that computed transition states correspond to the intended chemical transformations [3] [9].

The calculation of rate constants using transition state theory involves determination of partition functions for all species and evaluation of transmission coefficients [9] [13]. For thiol oxidation reactions, tunneling effects can be significant due to light hydrogen atom transfer [9] [18].

Pressure-dependent rate constants are calculated using Rice-Ramsperger-Kassel-Marcus theory for reactions involving chemically activated intermediates [9] [35]. This approach is necessary for understanding the pressure dependence of reaction rates in different atmospheric regions [9] [10].

Temperature-dependent rate expressions are derived from transition state theory calculations over extended temperature ranges [9] [13] [35]. The computed Arrhenius parameters can be directly compared with experimental measurements to validate theoretical predictions [9] [25].

Structure-Reactivity Relationships

Structure-reactivity relationships for thiol atmospheric oxidation emerge from systematic computational studies of related compounds [9] [25] [28]. These relationships provide predictive tools for estimating rate constants and product distributions for unstudied thiols [25] [30].

Electronic effects on reactivity are analyzed through natural bond orbital calculations and charge distribution analysis [3] [18] [21]. The electron density at the sulfur atom and the sulfur-hydrogen bond strength are key parameters determining reactivity [15] [27].

Steric effects influence the accessibility of reactive sites to atmospheric oxidants [9] [24]. Branching patterns and conformational preferences affect the approach of hydroxyl radicals and chlorine atoms to the sulfur-hydrogen bond [9] [21].

Linear free energy relationships correlate reaction rates with molecular descriptors such as ionization potentials and bond dissociation energies [28] [30]. These relationships enable prediction of atmospheric lifetimes for structurally related thiols [25] [30].

Substituent effects on thiol reactivity follow predictable patterns based on electronic and steric considerations [9] [24] [28]. Electron-withdrawing groups generally decrease reactivity by stabilizing the thiol form relative to the radical products [24] [28].

Physical Description

Liquid

Color/Form

Colorles liquid
Mobile liquid

XLogP3

1.8

Boiling Point

84.5 °C
84-85 °C

Flash Point

-10 °F (-23 °C) (Closed cup)

Vapor Density

3.11 (Air = 1)

Density

0.83 g/mL at 25 °C(lit.)

LogP

log Kow = 2.18 (est)

Odor

Obnoxious odor
Heavy skunk odo

Melting Point

-165.0 °C
-165 °C

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (67.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (67.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.47%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

80.70 mmHg
80.71 mm Hg at 25 °C /Extrapolated/

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

513-53-1

Associated Chemicals

2-Butanethiol (d);20407-74-3
2-Butanethiol (l);52945-73-0

Wikipedia

2-butanethiol

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Reaction of 2-butene with hydrogen sulfide in the presence of a catalyst (usually a halide)
Prepared from 2-iodobutane by means of alcoholic K-S-H solution; ... from 2-bromobutane in the same manner.
Raffinate II (n-butenes, mixed: 45-60% 1-butene, 20-40% 2-butene, 10-20% n-butane, 5% isobutene) + hydrogen sulfide (addition)

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Butanethiol: ACTIVE
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Storage Conditions

... Materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool, well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ...

Dates

Last modified: 08-15-2023

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